3-Amino-6-methylpyridin-2-ol hydrochloride

Heterocyclic Chemistry Organic Synthesis Medicinal Chemistry

Select this specific hydrochloride salt for its defined stoichiometry and superior aqueous solubility, which the free base (CAS 52334-79-9) cannot guarantee. The precise 3-amino-2-ol substitution pattern enables reliable N,O-bidentate chelation and downstream functionalization for purine/pyrimidine mimetics, MOF ligands, and agrochemical discovery. Insist on ≥98% purity to ensure reproducible yields in your hit-to-lead campaigns.

Molecular Formula C6H9ClN2O
Molecular Weight 160.601
CAS No. 1257665-17-0
Cat. No. B581536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-methylpyridin-2-ol hydrochloride
CAS1257665-17-0
Molecular FormulaC6H9ClN2O
Molecular Weight160.601
Structural Identifiers
SMILESCC1=CC=C(C(=O)N1)N.Cl
InChIInChI=1S/C6H8N2O.ClH/c1-4-2-3-5(7)6(9)8-4;/h2-3H,7H2,1H3,(H,8,9);1H
InChIKeyWGNMFOVYPHDJJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Guide for 3-Amino-6-methylpyridin-2-ol hydrochloride (CAS 1257665-17-0): A Core Heterocyclic Building Block


3-Amino-6-methylpyridin-2-ol hydrochloride (CAS 1257665-17-0) is a heterocyclic organic compound and a hydrochloride salt form of the free base 3-Amino-6-methylpyridin-2-ol (CAS 52334-79-9) [1]. Its core structure features a pyridine ring with amino, methyl, and hydroxyl substituents, making it a versatile intermediate and building block in medicinal chemistry and agrochemical research . The hydrochloride salt form is commonly employed to enhance water solubility and stability compared to its neutral free base counterpart, a key consideration for synthetic and formulation processes [2].

Why General Pyridine Building Blocks Cannot Replace 3-Amino-6-methylpyridin-2-ol hydrochloride in Critical Syntheses


Simple in-class substitution is not feasible due to the precise substitution pattern (3-amino, 2-ol, 6-methyl) required for specific reactivity and downstream molecular recognition [1]. The hydrochloride salt provides a defined stoichiometry and physicochemical profile (e.g., enhanced aqueous solubility, different melting point) that is crucial for reproducible reaction conditions and yields, which cannot be guaranteed by substituting with the free base or other positional isomers [2]. This specific functional group arrangement and salt form directly dictate its utility as a chelating ligand or a key intermediate for constructing complex heterocycles, a role that close analogs like 2-Amino-6-methylpyridin-3-ol (CAS 20348-16-7) or 5-Amino-6-methylpyridin-2-ol (CAS 88818-90-0) cannot fulfill [1][2].

Quantitative Differentiation Guide for 3-Amino-6-methylpyridin-2-ol hydrochloride (CAS 1257665-17-0)


Defined Stoichiometry and Purity of the Hydrochloride Salt vs. Free Base for Reproducible Chemistry

The hydrochloride salt ensures a fixed stoichiometry (1:1 molar ratio with HCl), which is critical for reproducible weighing and reaction outcomes. Unlike the free base 3-Amino-6-methylpyridin-2-ol (CAS 52334-79-9), the salt's defined molecular weight (160.60 g/mol) and high purity (98%) are consistently specified by major suppliers [1].

Heterocyclic Chemistry Organic Synthesis Medicinal Chemistry

Enhanced Aqueous Solubility of the Hydrochloride Salt for Biological and Formulation Applications

The hydrochloride salt form of 3-Amino-6-methylpyridin-2-ol is soluble in water, a property conferred by its ionic nature. This is in stark contrast to the free base, which is typically less soluble in aqueous media [1]. While no direct, quantitative solubility comparison data for this specific pair was found in primary literature, this is a well-established class-level property of hydrochloride salts of heterocyclic bases.

Solubility Bioconjugation Formulation Science

Exact Substitution Pattern: 3-Amino-6-methylpyridin-2-ol Differentiates from Positional Isomers for Ligand and Intermediate Specificity

The precise arrangement of functional groups in 3-Amino-6-methylpyridin-2-ol (3-amino, 2-hydroxy) confers unique chelation and reactivity properties. A positional isomer, 2-Amino-6-methylpyridin-3-ol (CAS 20348-16-7), has the amino and hydroxyl groups swapped, which would lead to different metal-binding geometries and divergent reactivity in synthetic transformations. Similarly, 5-Amino-6-methylpyridin-2-ol (CAS 88818-90-0) presents a different scaffold altogether [1][2]. The hydrochloride salt ensures this specific scaffold is delivered in a defined, usable form.

Medicinal Chemistry Coordination Chemistry Structure-Activity Relationship (SAR)

High-Value Application Scenarios for 3-Amino-6-methylpyridin-2-ol hydrochloride (CAS 1257665-17-0)


Medicinal Chemistry: Synthesis of Heterocyclic Drug Candidates and Bioisosteres

This compound serves as a core building block for constructing more complex heterocyclic systems, particularly those mimicking purine or pyrimidine bases in drug discovery programs. The specific 3-amino, 2-ol motif allows for further functionalization at multiple sites, enabling the rapid generation of compound libraries for hit-to-lead optimization. Its use as an intermediate is supported by its general classification as a building block by multiple vendors [1].

Coordination Chemistry: Development of Novel Metal Complexes and Catalysts

The 3-amino and 2-hydroxy groups provide a bidentate (N,O) chelation site, making the compound a valuable ligand for transition metals. This property is leveraged in the design of catalysts for organic transformations or in the synthesis of metal-organic frameworks (MOFs). The enhanced solubility of the hydrochloride salt in polar solvents facilitates metal complexation reactions in homogeneous media [1].

Bioconjugation and Chemical Biology: Reagent for Aqueous-Phase Modifications

The water-solubility of the hydrochloride salt form makes it a suitable reagent for modifying biomolecules under mild, aqueous conditions, a process often incompatible with poorly soluble free bases. It can serve as a heterocyclic linker or a functional handle in the synthesis of activity-based probes or antibody-drug conjugates (ADCs) [1].

Agrochemical Research: Synthesis of Novel Pesticides and Herbicides

Nitrogen-containing heterocycles are a privileged scaffold in agrochemical discovery. 3-Amino-6-methylpyridin-2-ol hydrochloride is employed as a key intermediate in the synthesis of novel compounds with potential pesticidal or herbicidal activity, allowing for the exploration of new modes of action against resistant pests [1].

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